molecular formula C7H2F4I2S B14048125 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14048125
M. Wt: 447.96 g/mol
InChI Key: YLJJXQOWQPHXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol It is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring

Chemical Reactions Analysis

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in redox reactions, potentially forming sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the iodine and trifluoromethylthio groups can act as leaving groups or participate in redox processes. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds to 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene include:

    1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene: Differing only in the position of the fluorine atom, this compound shares many chemical properties but may exhibit different reactivity and applications.

    1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene: Another positional isomer with similar functional groups but different spatial arrangement, affecting its chemical behavior.

    1,2-Diiodo-4-fluoro-3-(methylthio)benzene:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring.

Properties

Molecular Formula

C7H2F4I2S

Molecular Weight

447.96 g/mol

IUPAC Name

1-fluoro-3,4-diiodo-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H

InChI Key

YLJJXQOWQPHXDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)SC(F)(F)F)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.